Icariin-II;Icariside-II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

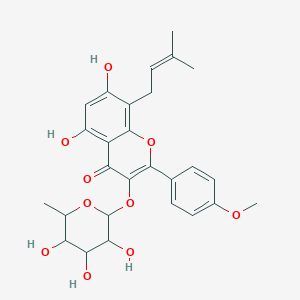

Baohuoside I is a biologically active flavonoid compound derived from the Epimedium species, particularly Epimedium grandiflorum and Epimedium brevicornum . Traditionally used in Chinese medicine, Baohuoside I has been recognized for its therapeutic properties, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects .

準備方法

Synthetic Routes and Reaction Conditions

Baohuoside I can be synthesized through the hydrolysis of icariin, another flavonoid found in Epimedium species. The hydrolysis process involves the use of fungal α-l-rhamnosidase, which selectively removes the terminal rhamnose from icariin to produce Baohuoside I . This enzymatic reaction is typically carried out at a controlled temperature of 45°C to ensure optimal conversion rates .

Industrial Production Methods

Industrial production of Baohuoside I often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. The high-level expression of α-l-rhamnosidase in microbial systems like Komagataella phaffii GS115 has been employed to achieve efficient production of Baohuoside I . This method not only enhances the yield but also ensures the purity of the compound.

化学反応の分析

Types of Reactions

Baohuoside I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of Baohuoside I can be catalyzed by enzymes such as β-glucosidase and β-xylosidase . Oxidation reactions involving Baohuoside I typically result in the formation of reactive oxygen species, which play a role in its anti-tumor activity .

Common Reagents and Conditions

Common reagents used in the reactions involving Baohuoside I include fungal α-l-rhamnosidase for hydrolysis and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound.

Major Products Formed

The major products formed from the reactions involving Baohuoside I include its hydrolyzed forms, such as icaritin, and oxidized derivatives that exhibit enhanced biological activities .

科学的研究の応用

Chemistry: Baohuoside I is used as a precursor in the synthesis of other bioactive flavonoids.

Biology: It has been shown to inhibit the proliferation of cancer cells, including pancreatic and breast cancer cells, by inducing apoptosis through various signaling pathways

Medicine: Baohuoside I exhibits anti-osteoporotic effects by inhibiting osteoclastogenesis and protecting against bone loss.

作用機序

Baohuoside I exerts its effects through multiple molecular targets and pathways:

Anti-Cancer Activity: It inhibits the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and downstream MAPK and PI3K-Akt signaling pathways, leading to the induction of apoptosis in cancer cells.

Anti-Osteoporotic Effects: Baohuoside I inhibits osteoclast differentiation by modulating the MAPK and NF-kB pathways, reducing the expression of osteoclastic-related genes.

Neuroprotective Effects: The compound provides neuroprotection by inhibiting the activation of the NF-κB signal and NLRP3/ASC/Caspase-1 pathway.

類似化合物との比較

Baohuoside I shares structural similarities with other flavonoids derived from Epimedium species, such as icariin, icaritin, and epimedin C . Baohuoside I is unique in its potent anti-osteoporotic and anti-cancer activities . Unlike icariin, which has limited bioavailability, Baohuoside I exhibits better absorption and stability, making it a more effective therapeutic agent .

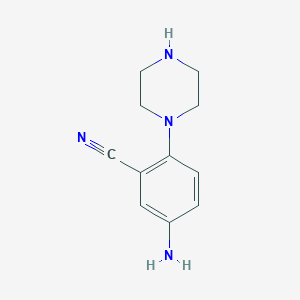

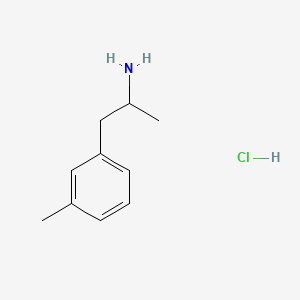

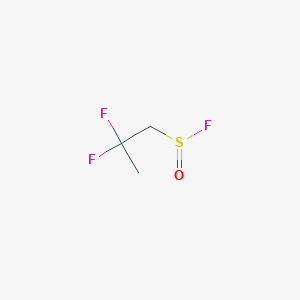

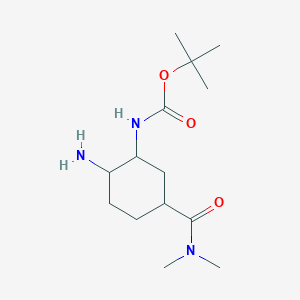

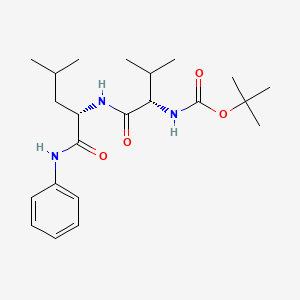

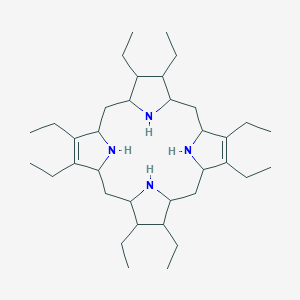

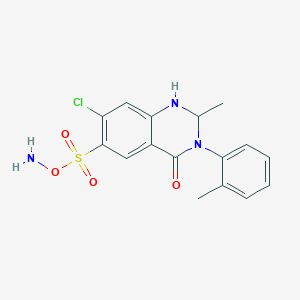

List of Similar Compounds

特性

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)

![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)

![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)

![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)